molecular formula C18H23N3O2S B2824473 (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 443117-12-2

(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2824473
CAS No.: 443117-12-2
M. Wt: 345.46
InChI Key: HXPIVVVIMNAAEK-UHFFFAOYSA-N
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Description

The compound "(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone" features a methoxy-substituted benzothiazole core linked to a piperidine-pyrrolidinyl methanone scaffold.

Properties

IUPAC Name

[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-14-4-5-15-16(12-14)24-18(19-15)21-10-6-13(7-11-21)17(22)20-8-2-3-9-20/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPIVVVIMNAAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone represents a novel class of bioactive molecules characterized by their potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

C18H22N4O1S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_1\text{S}

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives, such as the compound , exhibit significant antitumor properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer), using the MTT assay .
  • Induction of Apoptosis : Flow cytometry analyses revealed that the compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic markers and a decrease in anti-apoptotic proteins .
  • Cell Cycle Arrest : The compound also induces cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound demonstrates anti-inflammatory properties:

  • Cytokine Inhibition : It significantly reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages, indicating its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole moiety can enhance biological activity. For instance:

Modification Effect on Activity
Substitution on benzothiazole ringIncreased antitumor potency
Variation in piperidine structureAltered pharmacokinetic properties
Presence of methoxy groupEnhanced anti-inflammatory effects

These findings suggest that careful structural modifications can optimize the therapeutic efficacy of benzothiazole derivatives.

Case Studies

  • Study on Antitumor Effects : A study evaluated a series of benzothiazole derivatives against A431 and A549 cell lines. The lead compound showed IC50 values significantly lower than those of standard chemotherapeutics, highlighting its potential as a viable anticancer agent .
  • Inflammation Model : In a murine model of inflammation, administration of the compound reduced paw swelling and inflammatory cytokine levels compared to controls, supporting its use in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features, based on evidence-derived

Compound Name Molecular Weight (g/mol) Key Structural Features Similarity Index Applications/Significance
(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone (Target) ~343 (calculated) Methoxybenzothiazole, piperidine-pyrrolidinyl methanone Likely intermediate for kinase inhibitors or CNS-targeting agents (inferred from analogs)
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole 255.23 Benzoimidazole, trifluoromethyl, piperidine 0.53 JAK-STAT pathway modulation; studied in psoriatic arthritis
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone 453.52 Fluoropyrimidine, imidazole, methylamino-pyrrolidine 0.52 Kinase inhibition; potential anticancer applications
(4-Bromophenyl)(pyrrolidin-1-yl)methanone 254.14 Bromophenyl, pyrrolidinyl methanone Organic synthesis intermediate; high stability and low volatility
Compound 44: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropanecarboxamide 551.11 Benzodioxole, phenyl-thiazole, pyrrolidinyl benzoyl Synthetic intermediate; used in medicinal chemistry workflows

Key Observations

Structural Diversity and Pharmacophore Contributions The target compound incorporates a methoxybenzothiazole group, which distinguishes it from analogs like the bromophenyl-pyrrolidinyl methanone () or imidazole-containing compounds (). The piperidine-pyrrolidinyl methanone backbone is shared with JAK inhibitors (e.g., 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole), which exhibit anti-inflammatory properties .

Functional Group Impact on Applications Electron-withdrawing groups (e.g., trifluoromethyl in ’s benzoimidazole) enhance metabolic stability and target binding, whereas methoxy groups (in the target compound) may improve solubility and CNS penetration . The pyrrolidinyl methanone moiety, common to all listed compounds, is a versatile pharmacophore for modulating physicochemical properties and enhancing binding affinity .

Synthetic Utility Compounds like 44 () and (4-Bromophenyl)(pyrrolidin-1-yl)methanone () highlight the role of such structures as intermediates in multi-step syntheses. The target compound’s methoxybenzothiazole group may similarly serve as a building block for bioactive molecules .

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